Cas no 1207961-54-3 (1-(2-Chloroethyl)-4-fluoro-1H-pyrazole)

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole
- 4-fluoro-1-(2-chloro-ethyl)-1h-pyrazole
- 1-(2-chloroethyl)-4-fluoropyrazole
- AK502348
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- インチ: 1S/C5H6ClFN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
- InChIKey: KCESVJNWWOXNIU-UHFFFAOYSA-N
- ほほえんだ: ClCCN1C=C(C=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 91
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 17.8
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A049003116-5g |
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole |
1207961-54-3 | 97% | 5g |
$2918.52 | 2023-09-04 | |
Alichem | A049003116-1g |
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole |
1207961-54-3 | 97% | 1g |
$1254.24 | 2023-09-04 | |
Chemenu | CM488782-1g |
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole |
1207961-54-3 | 97% | 1g |
$894 | 2022-06-14 |
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
1-(2-Chloroethyl)-4-fluoro-1H-pyrazoleに関する追加情報
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole: A Comprehensive Overview
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole, also known by its CAS registry number CAS No. 1207961-54-3, is a heterocyclic compound with significant potential in various fields of organic chemistry and pharmacology. This compound belongs to the pyrazole family, which is a five-membered ring consisting of two adjacent nitrogen atoms and three carbon atoms. The presence of a chloroethyl group and a fluorine atom introduces unique electronic and steric properties, making it an interesting target for both academic and industrial research.
The synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole typically involves multi-step reactions, often starting from simple precursors like aldehydes or ketones. Recent advancements in catalytic methods have enabled more efficient pathways, reducing reaction times and improving yields. For instance, the use of transition metal catalysts such as palladium or copper has been reported to facilitate key steps in the synthesis process. These methods not only enhance the scalability of the synthesis but also align with green chemistry principles by minimizing waste and energy consumption.
In terms of applications, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole has shown promise in the development of bioactive molecules. Its structure allows for diverse functionalization, enabling it to act as a scaffold for drug discovery. Recent studies have highlighted its potential as an anti-inflammatory agent, where its ability to inhibit specific enzymes involved in inflammatory pathways has been demonstrated in vitro. Furthermore, its fluorine atom contributes to enhanced bioavailability and stability, making it a valuable component in medicinal chemistry.
The electronic properties of this compound are another area of active research. The pyrazole ring's conjugated system facilitates electron delocalization, which can be modulated by the substituents attached to it. The chloroethyl group introduces both electron-withdrawing and steric effects, which can influence the compound's reactivity in various chemical transformations. Recent computational studies have provided deeper insights into these effects, aiding in the design of more efficient synthetic routes and functional derivatives.
From an environmental perspective, understanding the fate and behavior of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole in different ecosystems is crucial for assessing its potential impact on human health and the environment. While current data suggest that it is not classified as a hazardous substance under standard regulations, ongoing research continues to evaluate its degradation pathways and toxicity profiles.
In conclusion, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key compound for future innovations in organic chemistry and pharmacology.
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